3-amino-N-(2-phenoxyphenyl)benzamide
Description
3-Amino-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by an amino (-NH₂) group at the 3-position of the benzoyl ring and a 2-phenoxyphenyl substituent on the amide nitrogen. The phenoxyphenyl group introduces steric bulk and lipophilicity, while the amino group may participate in hydrogen bonding, influencing solubility and target interactions .
Properties
IUPAC Name |
3-amino-N-(2-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPWOVIGWMJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 3-amino-benzamide with 2-phenoxyaniline. One common method includes the use of phenyl isocyanate as a reagent, which facilitates the formation of the amide bond through a nucleophilic addition followed by transamidation . The reaction is usually carried out under mild conditions, making it practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 3-amino-N-(2-phenoxyphenyl)benzamide are not well-documented, the general principles of amide synthesis can be applied. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce aminobenzamides.
Scientific Research Applications
3-amino-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antiviral agent, particularly against enterovirus 71.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by binding to viral proteins and preventing their proper function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide scaffold significantly alter molecular weight, polarity, and crystallinity:
Key Observations :
- The phenoxyphenyl group increases molecular weight and introduces an ether linkage, enhancing lipophilicity compared to simple phenyl or methylphenyl analogs.
- Chloro substituents (e.g., in 4-chloro-N-(2-phenoxyphenyl)benzamide) reduce hydrogen-bonding capacity but improve metabolic stability .
- Trifluoromethyl groups (e.g., in 3-amino-N-(3-trifluoromethylphenyl)benzamide) increase electronegativity and may enhance binding to hydrophobic enzyme pockets .
Crystallographic and Structural Insights
- Chloro vs. Amino Substituents: Chloro-substituted benzamides (e.g., 3-chloro-N-phenylbenzamide) exhibit tighter crystal packing due to halogen bonding, whereas amino groups may disrupt this via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
